

MK-571: A Technical Guide for Investigating Leukotriene Signaling

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Compound of Interest		
Compound Name:	MK-571	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] [2] Initially developed for its potential therapeutic effects in asthma, it has become an invaluable pharmacological tool for researchers studying the physiological and pathological roles of cysteinyl leukotrienes (cys-LTs).[3][4] This technical guide provides an in-depth overview of **MK-571**, its mechanism of action, and its application in studying leukotriene signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in a research setting.

Cysteinyl leukotrienes—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[5][6] They are key players in inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[6][7] MK-571's high affinity and selectivity for the CysLT1 receptor make it an ideal agent for dissecting the specific contributions of this receptor to cys-LT-mediated signaling events.[1][2]

Beyond its activity at the CysLT1 receptor, **MK-571** is also known to inhibit multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4.[8][9] This dual activity should be taken into consideration when designing and interpreting experiments, as MRPs are involved in the cellular efflux of various molecules, including some leukotrienes.



Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, sodium salt	[10]
Alternate Names	L-660,711, Verlukast	[10][11]
CAS Number	115103-85-0 (sodium salt)	[11][12]
Molecular Formula	C26H26CIN2NaO3S2	[11][12]
Molecular Weight	537.07 g/mol	[11][12]
Purity	≥96%	[11]
Solubility	DMSO: 10 mg/mL, Water: 20 mg/mL, Ethanol: 1 mg/mL	[10]

Mechanism of Action

MK-571 is a competitive antagonist of the CysLT1 receptor.[13] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligands, primarily LTD4 and, to a lesser extent, LTC4.[13] This blockade inhibits the downstream signaling cascades typically initiated by cys-LT binding to the CysLT1 receptor.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation.[8]

Furthermore, activation of the CysLT1 receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[10] MK-571 has been shown to block LTD4-induced mast cell



proliferation and cytokine production by inhibiting this pathway.[8]

In addition to its primary mode of action, **MK-571** also functions as an inhibitor of multidrug resistance proteins (MRPs), specifically MRP1 and MRP4.[8][9] This can be a confounding factor in experiments, as MRPs are involved in the transport of various molecules across cell membranes, including cys-LTs. Therefore, it is crucial to consider this off-target effect when interpreting results.

Quantitative Data

The following tables summarize the quantitative data for **MK-571**'s activity from various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

Parameter	Species/System	Value	Reference
Ki	Guinea Pig Lung Membranes ([3H]LTD4 binding)	0.22 nM	[6][8][13][14]
Ki	Human Lung Membranes ([3H]LTD4 binding)	2.1 nM	[6][8][13][14]
EC50 (Inverse Agonist Activity)	Human CysLT1 Receptor	1.3 nM	[15][16]
pA2 (LTD4-induced contraction)	Guinea Pig Trachea	9.4	[6][15][16]
pA2 (LTD4-induced contraction)	Guinea Pig Ileum	10.5	[6][15][16]
pA2 (LTE4-induced contraction)	Guinea Pig Trachea	9.1	[6]
pA2 (LTE4-induced contraction)	Guinea Pig Ileum	10.4	[6]
pA2 (LTD4-induced contraction)	Human Trachea	8.5	[13]



In Vitro Functional Activity

Assay	Cell Line/System	Effect	IC50/EC50	Reference
HCV Replication	Huh7.5 cells (genotype 1b HCV-SGR)	Dose-dependent decrease in HCV RNA	9.0 ± 0.3 μM	[5][17]
Cytotoxicity	Huh7.5 cells	-	>100 μM	[5]
Cytotoxicity	HepG2.4D14 cells	-	44.57 μΜ	[18]
Potentiation of Etoposide Cytotoxicity	HEK293 cells	-	0.06 μΜ	[8]
Inhibition of S1P Secretion	RBL-2H3 cells and mast cells	Markedly suppressed constitutive and Ag-stimulated S1P secretion	15 μM (concentration used)	[8]
Reversal of Vincristine Resistance	HL60/AR cells	Complete reversal	30 μΜ	[9]
Reversal of Vincristine Resistance	GLC4/ADR cells	Complete reversal	50 μΜ	[9]
Inhibition of LTC4 binding	Guinea pig lung	Essentially inactive	23 ± 11 μM	[14]
Inhibition of LTC4 binding	Human lung	Essentially inactive	32 μΜ	[14]

In Vivo Activity



Animal Model	Effect	Dosage	Reference
Conscious Squirrel Monkeys	Blocked LTD4- and Ascaris-induced 0-1 mg/kg (oral) bronchoconstriction		[8]
Hypoxic Pulmonary Hypertension (Mice)	Reversal of PH and protection from hypoxic PH	0-25 mg/kg (oral, daily)	[8]
Conscious Sensitized Rats	Dose-dependent inhibition of antigen-induced dyspnea	0-0.5 mg/kg (oral)	[8]
Ovalbumin-induced Asthma (Mice)	Improved lung function, decreased IL-4 and IL-5	5 mg/kg	[10]
Ovalbumin-induced Asthma (Mice)	Dose-dependent inhibition of inflammatory cell infiltration	1, 10, 100 mg/kg	[6]
Obese Mice with Erectile Dysfunction	Full reversal of lower relaxing responses and ICP	-	[19]
Obese Mice with Prostate Hypercontractility	Reversed prostate hypercontractility	5 mg/kg/day (14 days)	[20]

Experimental Protocols In Vitro Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of MK-571 for the CysLT1 receptor.

Materials:

 Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig or human lung membranes).



- [3H]-LTD4 (radioligand).
- MK-571 (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- · Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of MK-571 in the binding buffer.
- In a 96-well plate, add a fixed amount of membrane preparation to each well.
- Add the serially diluted MK-571 or vehicle (for total binding) to the wells.
- Add a fixed concentration of [3H]-LTD4 (typically at a concentration near its Kd value) to each well to initiate the binding reaction.
- To determine non-specific binding, add a high concentration of unlabeled LTD4 to a separate set of wells.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.



 Determine the IC50 value of MK-571 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of **MK-571** by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

Materials:

- Cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells stably transfected with the CysLT1 receptor).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- · LTD4 (agonist).
- MK-571.
- · Probenecid (to prevent dye leakage).
- A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

- Seed the CysLT1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for a specified time (e.g., 30-60 minutes) at 37°C.
- Wash the cells with a physiological buffer to remove excess dye.
- Pre-incubate the cells with various concentrations of MK-571 or vehicle for a defined period (e.g., 15-30 minutes).
- Measure the baseline fluorescence.



- Add a fixed concentration of LTD4 (typically the EC80 concentration) to stimulate the cells.
- Immediately measure the change in fluorescence over time using a fluorescence plate reader.
- The inhibition of the LTD4-induced calcium signal by **MK-571** is used to determine its IC50 value.

In Vivo Bronchoconstriction Assay in Guinea Pigs

Objective: To evaluate the in vivo efficacy of **MK-571** in antagonizing LTD4-induced bronchoconstriction.

Materials:

- Male Hartley guinea pigs.
- Anesthetic (e.g., pentobarbital).
- Tracheal cannula and ventilator.
- Pressure transducer to measure pulmonary inflation pressure.
- LTD4 (agonist).
- MK-571.
- Vehicle for drug administration (e.g., saline).

Procedure:

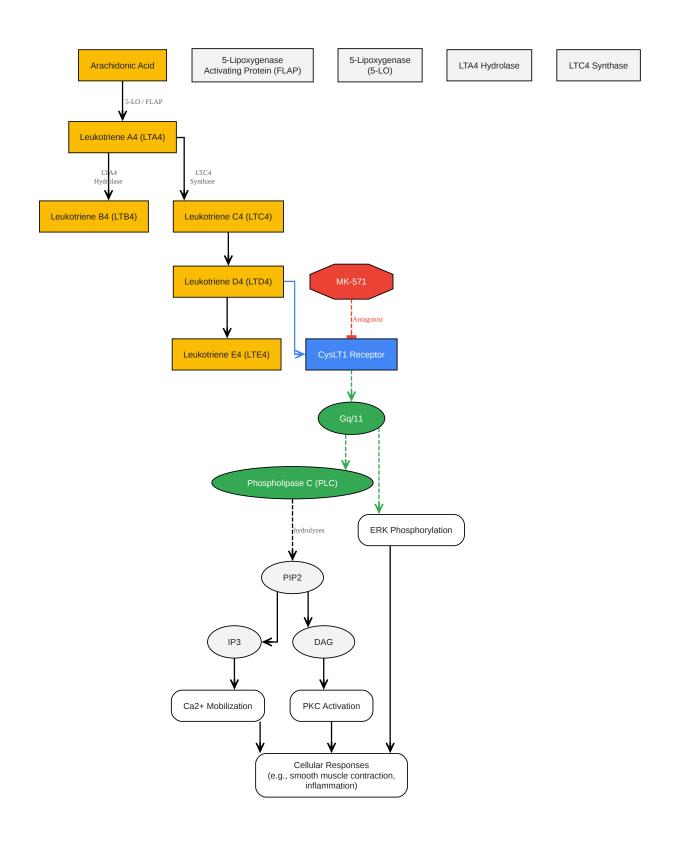
- Anesthetize the guinea pig and cannulate the trachea.
- Artificially ventilate the animal at a constant volume and frequency.
- Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.
- Administer MK-571 or vehicle via the desired route (e.g., intravenously or orally) at a specified time before the agonist challenge.



- Administer a bolus of LTD4 intravenously to induce bronchoconstriction.
- Record the peak increase in pulmonary inflation pressure.
- The ability of MK-571 to inhibit the LTD4-induced increase in pulmonary inflation pressure is a measure of its in vivo antagonist activity. Dose-response curves can be generated to determine the ED50 value.

Mandatory Visualizations Leukotriene Signaling Pathway



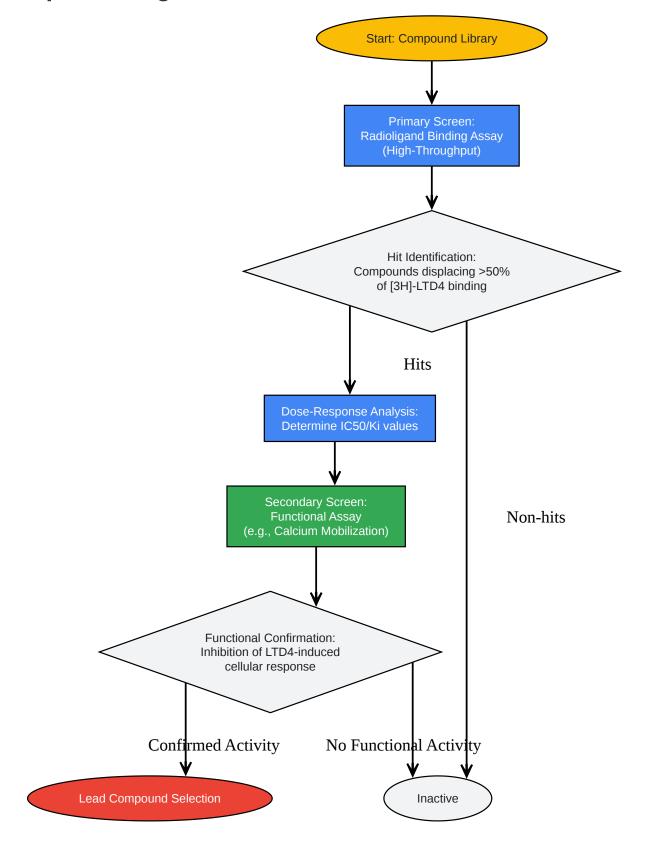


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Caption: Leukotriene biosynthesis and CysLT1 receptor signaling pathway.



Experimental Workflow for In Vitro Screening of CysLT1 Receptor Antagonists





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Caption: Workflow for screening and identifying CysLT1 receptor antagonists.

Conclusion

MK-571 remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes and the CysLT1 receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized pharmacological profile, allow for precise interrogation of leukotriene signaling pathways. However, its inhibitory effects on MRP transporters necessitate careful experimental design and data interpretation. This guide provides a comprehensive resource to aid researchers in the effective utilization of **MK-571**, from understanding its fundamental properties to implementing detailed experimental protocols. By leveraging the information and methodologies presented herein, scientists can continue to unravel the complexities of leukotriene biology and its implications for human health.

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